Cas no 21905-69-1 (o-(p-Tolyloxy)benzoic Acid)

Technical Introduction: o-(p-Tolyloxy)benzoic Acid o-(p-Tolyloxy)benzoic Acid is a versatile aromatic carboxylic acid derivative, characterized by its unique structural combination of a benzoic acid core and a p-tolyloxy substituent. This compound is valued for its role as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its well-defined molecular structure ensures consistent reactivity, making it suitable for applications requiring precise functionalization. The presence of both carboxylic and ether functionalities enhances its utility in coupling reactions and derivatization processes. With high purity and stability, o-(p-Tolyloxy)benzoic Acid is a reliable choice for research and industrial applications demanding controlled chemical transformations.
o-(p-Tolyloxy)benzoic Acid structure
o-(p-Tolyloxy)benzoic Acid structure
Product name:o-(p-Tolyloxy)benzoic Acid
CAS No:21905-69-1
MF:C14H12O3
MW:228.243284225464
MDL:MFCD00439673
CID:892651

o-(p-Tolyloxy)benzoic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-(4-METHYLPHENOXY)BENZOIC ACID
    • o-(p-Tolyloxy)benzoic Acid
    • 2PBD-Q06-0
    • 2-p-Kresoxy-benzoesaeure
    • 2-p-Tolyloxy-benzoesaeure
    • 2-p-tolyloxy-benzoic acid
    • 4-(2-Carboxyphenoxy)toluene
    • 4'-Methyl-diphenylaether-carbonsaeure-(2)
    • AR1184
    • Benzoic acid,o-(p-tolyloxy)
    • O-p-Tolyl-salicylsaeure
    • p-Tolylaethersalicylsaeure
    • MDL: MFCD00439673
    • Inchi: InChI=1S/C14H12O3/c1-10-6-8-11(9-7-10)17-13-5-3-2-4-12(13)14(15)16/h2-9H,1H3,(H,15,16)
    • InChI Key: GRUODACYFFPYCV-UHFFFAOYSA-N
    • SMILES: CC1=CC=C(C=C1)OC2=CC=CC=C2C(=O)O

Computed Properties

  • Exact Mass: 228.07900
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3

Experimental Properties

  • PSA: 46.53000
  • LogP: 3.48550

o-(p-Tolyloxy)benzoic Acid Security Information

o-(p-Tolyloxy)benzoic Acid Customs Data

  • HS CODE:2918990090
  • Customs Data:

    China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

o-(p-Tolyloxy)benzoic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Cooke Chemical
BD1187348-1g
o-(p-Tolyloxy)benzoicAcid
21905-69-1 95%
1g
RMB 2080.80 2023-09-07
eNovation Chemicals LLC
Y1239087-5g
o-(p-Tolyloxy)benzoic Acid
21905-69-1 95%
5g
$1695 2024-06-07
Key Organics Ltd
AS-45050-1MG
2-(4-methylphenoxy)benzoic acid
21905-69-1 >95%
1mg
£37.00 2025-02-09
Key Organics Ltd
AS-45050-5G
2-(4-methylphenoxy)benzoic acid
21905-69-1 >95%
5g
£1082.00 2025-02-09
Key Organics Ltd
AS-45050-10MG
2-(4-methylphenoxy)benzoic acid
21905-69-1 >95%
10mg
£63.00 2025-02-09
1PlusChem
1P007PAJ-250mg
o-(p-Tolyloxy)benzoic Acid
21905-69-1 95%
250mg
$221.00 2025-02-22
abcr
AB233326-250mg
2-(4-Methylphenoxy)benzoic acid; .
21905-69-1
250mg
€331.10 2024-04-18
A2B Chem LLC
AD58571-250mg
2-(4-Methylphenoxy)benzoic acid
21905-69-1 ≥ 98% (HPLC)
250mg
$193.00 2024-04-20
1PlusChem
1P007PAJ-100mg
o-(p-Tolyloxy)benzoic Acid
21905-69-1 ≥ 98% (HPLC)
100mg
$105.00 2025-03-11
TRC
T536675-1g
o-(p-Tolyloxy)benzoic Acid
21905-69-1
1g
$ 1000.00 2022-06-02

Additional information on o-(p-Tolyloxy)benzoic Acid

Recent Advances in the Study of o-(p-Tolyloxy)benzoic Acid (CAS: 21905-69-1): A Comprehensive Research Brief

In recent years, o-(p-Tolyloxy)benzoic Acid (CAS: 21905-69-1) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activities, and potential applications in drug development.

The compound, o-(p-Tolyloxy)benzoic Acid, is a derivative of benzoic acid with a tolyloxy substituent at the ortho position. Its molecular structure, characterized by the CAS number 21905-69-1, has been the subject of numerous studies exploring its chemical reactivity and biological interactions. Recent research has highlighted its role as a key intermediate in the synthesis of more complex bioactive molecules, particularly in the development of anti-inflammatory and antimicrobial agents.

One of the most notable advancements in the study of o-(p-Tolyloxy)benzoic Acid is its application in the design of novel nonsteroidal anti-inflammatory drugs (NSAIDs). A 2023 study published in the *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent cyclooxygenase-2 (COX-2) inhibitory activity, with reduced gastrointestinal side effects compared to traditional NSAIDs. The study utilized molecular docking simulations and in vitro assays to validate the compound's mechanism of action, paving the way for further preclinical evaluations.

In addition to its anti-inflammatory properties, o-(p-Tolyloxy)benzoic Acid has shown promise as an antimicrobial agent. Research conducted by a team at the University of Cambridge in 2022 revealed that certain analogs of this compound exhibit broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism distinct from that of conventional antibiotics. These findings suggest potential applications in addressing antibiotic resistance, a growing global health concern.

From a synthetic chemistry perspective, recent efforts have focused on optimizing the production of o-(p-Tolyloxy)benzoic Acid to improve yield and purity. A 2023 paper in *Organic Process Research & Development* detailed a novel catalytic method using palladium-based catalysts, which significantly enhanced the efficiency of the synthesis process. This advancement not only reduces production costs but also minimizes environmental impact, aligning with the principles of green chemistry.

Despite these promising developments, challenges remain in the clinical translation of o-(p-Tolyloxy)benzoic Acid-based therapeutics. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further research. Ongoing studies are exploring prodrug strategies and formulation technologies to overcome these limitations.

In conclusion, o-(p-Tolyloxy)benzoic Acid (CAS: 21905-69-1) represents a versatile scaffold with significant potential in drug discovery and development. Its diverse biological activities, coupled with advances in synthetic methodologies, position it as a valuable candidate for future therapeutic applications. Continued research in this area is expected to yield innovative solutions for addressing unmet medical needs in inflammation, infection, and beyond.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:21905-69-1)o-(p-Tolyloxy)benzoic Acid
A878877
Purity:99%
Quantity:1g
Price ($):312.0